1-Benzylazetidin-3-amine hydrochloride
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Overview
Description
1-Benzylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C10H16Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazetidin-3-amine hydrochloride can be synthesized through various methods. One common approach involves the reaction of 1-benzylazetidine with hydrochloric acid. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazetidin-3-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylazetidinone, while reduction may yield benzylazetidine .
Scientific Research Applications
1-Benzylazetidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Benzylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-Benzylazetidine: A structurally similar compound with different functional groups.
3-Azetidinamine: Another azetidine derivative with distinct chemical properties.
Uniqueness: 1-Benzylazetidin-3-amine hydrochloride is unique due to its specific structural features, such as the presence of a benzyl group and a hydrochloride salt. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
1-benzylazetidin-3-amine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;/h1-5,10H,6-8,11H2;1H |
InChI Key |
LVYBKTQQGJEMLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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